

A Technical Guide to High-Purity 4-Bromodiphenylamine for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromodiphenylamine**

Cat. No.: **B1276324**

[Get Quote](#)

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize high-purity **4-Bromodiphenylamine** as a key intermediate in synthetic and medicinal chemistry. This document provides an overview of commercial suppliers, analytical methodologies for purity assessment, and relevant experimental protocols.

Commercial Suppliers and Product Specifications

The procurement of high-purity **4-Bromodiphenylamine** is critical for the reliability and reproducibility of experimental results. While many suppliers offer this compound, the stated purity and the detail of analytical documentation can vary. Below is a summary of representative commercial suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Notes
Sigma-Aldrich	97%	54446-36-5	<chem>C12H10BrN</chem>	248.12	85-89	Provides access to Certificates of Analysis and Origin for specific batches.
Alfa Aesar (thermo Fisher Scientific)	98% (for related compound Tris(4-bromophenyl)amine) [1]	54446-36-5	<chem>C12H10BrN</chem>	248.12[2]	85-89	A CoA for a similar compound indicates HPLC and ¹ H-NMR are used for purity and identity confirmation.[1]
ChemicalBook	Varies by supplier	54446-36-5[3]	<chem>C12H10BrN</chem> [3]	248.12[3]	85-89	Acts as a directory for numerous chemical suppliers. [3]

Quality Control and Purity Analysis

Ensuring the purity of **4-Bromodiphenylamine** is a critical step in pharmaceutical manufacturing and research.[4][5] Impurities can lead to unwanted side reactions and byproducts, affecting the efficacy and safety of the final active pharmaceutical ingredient (API).

[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopy are essential for quality control.[6]

Common impurities in the synthesis of brominated aromatic amines can arise from starting materials, side reactions such as over-bromination, or incomplete reactions.[7] For instance, in the synthesis of related compounds, impurities from the pyrolysis of solvents like DMF have been observed.[8]

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for determining the purity of **4-Bromodiphenylamine** using reversed-phase HPLC. This method is adapted from established procedures for similar aromatic compounds.[9][10]

1. Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid or other suitable buffer components.
- **4-Bromodiphenylamine** reference standard and sample.

2. Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

- Column Temperature: 30 °C.
- Detection: UV at a suitable wavelength (e.g., 254 nm).

3. Sample Preparation:

- Accurately weigh a known amount of the **4-Bromodiphenylamine** sample.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the reference standard solution to determine the retention time.
- Inject the sample solution and record the chromatogram.
- Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling Reaction

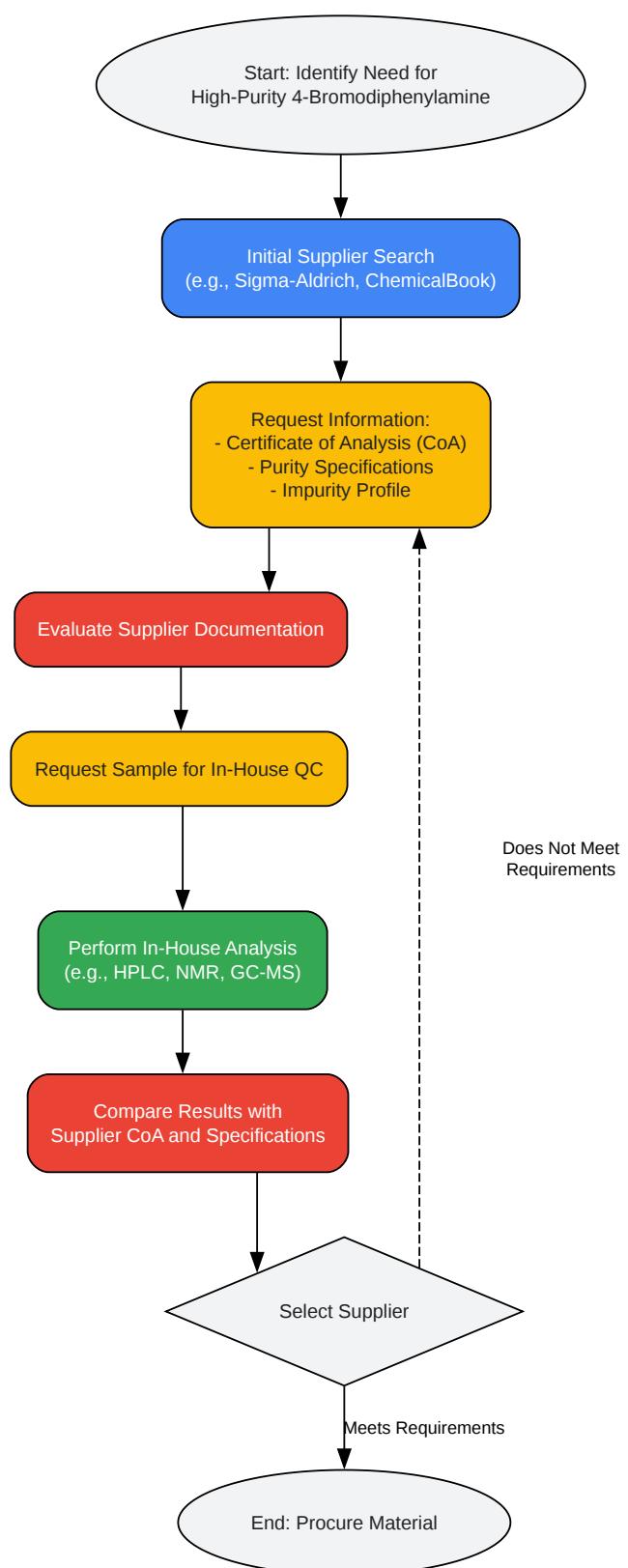
4-Bromodiphenylamine is a valuable building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The bromine atom makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling.^[11] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.^[12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromodiphenylamine with an Arylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling reaction.

1. Materials:

- **4-Bromodiphenylamine.**
- An arylboronic acid (e.g., phenylboronic acid).
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$).
- Base (e.g., K_2CO_3 or K_3PO_4).
- Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
- Schlenk flask or similar reaction vessel for inert atmosphere conditions.

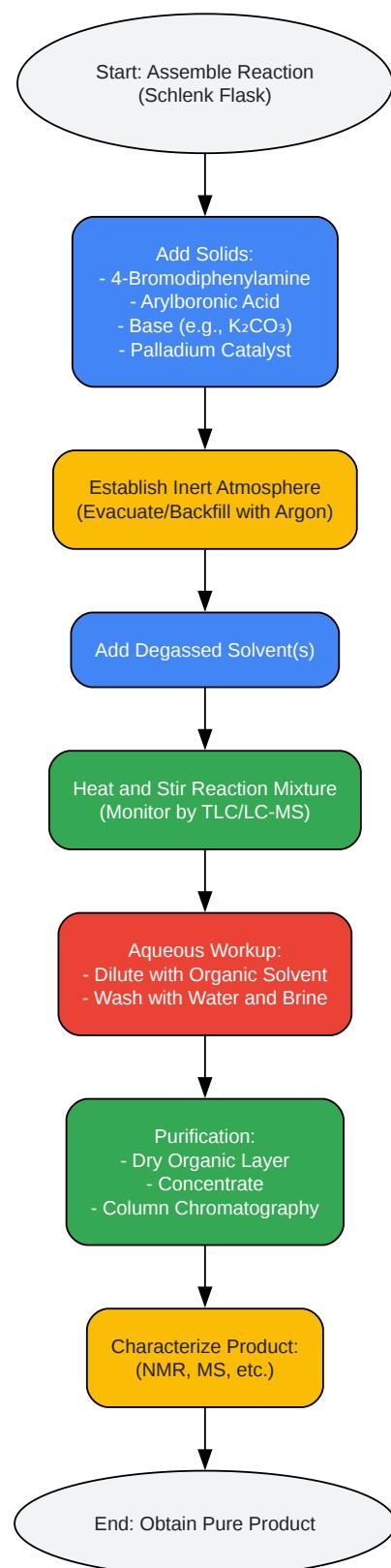

2. Procedure:

- To a Schlenk flask, add **4-Bromodiphenylamine** (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Add the palladium catalyst (typically 1-5 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.
- Add the degassed solvent(s) to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizing Workflows

Supplier Selection Workflow

Choosing a suitable supplier for a critical raw material like high-purity **4-Bromodiphenylamine** involves several key steps to ensure quality and consistency.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the selection of a high-purity **4-Bromodiphenylamine** supplier.

Suzuki-Miyaura Coupling Experimental Workflow

The Suzuki-Miyaura coupling is a fundamental reaction in modern synthetic chemistry. The following diagram illustrates a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 4-Bromodiphenylamine | C12H10BrN | CID 6425786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. nbinfo.com [nbinfo.com]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to High-Purity 4-Bromodiphenylamine for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276324#commercial-suppliers-of-high-purity-4-bromodiphenylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com